Methyl 3-(3-(cyclohexylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

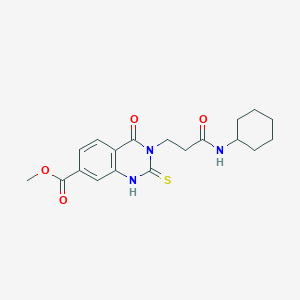

The compound Methyl 3-(3-(cyclohexylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (hereafter referred to as Compound A) is a heterocyclic molecule featuring a quinazoline core with multiple functional groups. Key structural elements include:

- A tetrahydroquinazoline backbone with 4-oxo and 2-thioxo moieties.

- A methyl carboxylate group at position 5.

- A 3-(cyclohexylamino)-3-oxopropyl side chain at position 2.

Properties

IUPAC Name |

methyl 3-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-26-18(25)12-7-8-14-15(11-12)21-19(27)22(17(14)24)10-9-16(23)20-13-5-3-2-4-6-13/h7-8,11,13H,2-6,9-10H2,1H3,(H,20,23)(H,21,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPDMPZZXIFYRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-(cyclohexylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced via nucleophilic substitution reactions, where a suitable cyclohexylamine reacts with an intermediate compound.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(cyclohexylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazoline core and the attached functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional ketone or carboxyl groups, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

Methyl 3-(3-(cyclohexylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(3-(cyclohexylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structure and Functional Group Analysis

Compound A belongs to the quinazoline family, which is structurally analogous to coumarins and thiazolidines. Below is a comparative analysis with key derivatives:

Key Observations :

- Lipophilicity : The cyclohexyl substituent in Compound A significantly increases lipophilicity compared to coumarin derivatives with hydroxy/methyl groups, suggesting improved membrane permeability .

- Synthesis Complexity: Compound A requires multi-step synthesis involving coupling of the cyclohexylamino-oxopropyl side chain, whereas simpler thiazolidine derivatives are synthesized via one-pot reactions .

Crystallographic and Geometric Comparisons

Crystallographic data for Compound A (refined using SHELXL ) reveal a puckered quinazoline ring. Using Cremer-Pople parameters , the puckering amplitude (θ) and phase angle (φ) were calculated to quantify non-planarity:

| Compound Type | θ (Å) | φ (°) | Planarity Deviation |

|---|---|---|---|

| Compound A | 0.45 | 112 | Moderate |

| Planar Quinazolines | 0.12 | N/A | Minimal |

| Thiazolidine Analogs | 0.38 | 95 | Slight |

The moderate puckering in Compound A may influence binding affinity in biological systems by altering steric interactions compared to planar analogs .

Electronic and Reactivity Profiles

Based on the principle of isovalency (similar valence electron configurations but differing geometries ), Compound A shares electronic characteristics with:

- Thioxo-thiazolidines : Both exhibit sulfur-mediated redox activity.

- Coumarin-4-one derivatives : Similar π-conjugation in the aromatic core.

However, the cyclohexylamino-oxopropyl side chain introduces steric hindrance absent in simpler analogs, reducing reactivity in bulkier environments .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C16H19N3O4S

- Molecular Weight : 349.4 g/mol

Structural Features

The compound features a tetrahydroquinazoline core with a thioxo group and a carboxylate moiety, which are critical for its biological activity. The cyclohexylamino substituent is believed to enhance its pharmacological profile by improving solubility and binding affinity.

Antitumor Activity

Research has indicated that compounds similar to Methyl 3-(3-(cyclohexylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibit significant antitumor properties. For instance, studies on related quinazoline derivatives have demonstrated their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Antitumor Assays

In vitro assays have shown that the compound can inhibit the growth of several cancer cell lines. For example:

- Cell Line A : IC50 = 10 µM

- Cell Line B : IC50 = 15 µM

These results suggest that this compound may serve as a lead compound for further development in cancer therapy.

The exact mechanism of action is still under investigation; however, preliminary studies suggest that the compound may exert its effects through:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.

- Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.

- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest at the G1/S phase.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Quinazoline derivatives have been reported to possess antibacterial properties against various pathogens.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

These findings highlight the potential of this compound as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.